molecular formula C12H9F3N2O3 B6263764 6-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 1502142-71-3

6-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No. B6263764
CAS RN: 1502142-71-3
M. Wt: 286.2
InChI Key:
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The trifluoromethyl (TFM, -CF3)-group-containing drugs have been gaining attention in recent years . This group is found in many FDA-approved drugs, and the interest in these compounds is likely to continue in the future . Therefore, compounds like “6-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid” may have potential applications in drug discovery and development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid' involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate to form 1-(4-(trifluoromethyl)phenyl)-3-oxobut-1-en-1-yl acetate. This intermediate is then reacted with hydrazine hydrate to form 6-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.", "Starting Materials": [ "4-(trifluoromethyl)benzaldehyde", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 4-(trifluoromethyl)benzaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(4-(trifluoromethyl)phenyl)-3-oxobut-1-en-1-yl acetate.", "Step 2: 1-(4-(trifluoromethyl)phenyl)-3-oxobut-1-en-1-yl acetate is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 6-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid." ] }

CAS RN

1502142-71-3

Product Name

6-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.2

Purity

93

Origin of Product

United States

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